molecular formula C15H14ClNO B5178730 3-chloro-N-(1-phenylethyl)benzamide CAS No. 220306-62-7

3-chloro-N-(1-phenylethyl)benzamide

Cat. No.: B5178730
CAS No.: 220306-62-7
M. Wt: 259.73 g/mol
InChI Key: HHMRKSWBHLXSPT-UHFFFAOYSA-N
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Description

3-chloro-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C15H14ClNO and a molecular weight of 259.738 g/mol It is a benzamide derivative, characterized by the presence of a chlorine atom at the 3-position of the benzene ring and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-phenylethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+1-phenylethylamineThis compound+HCl\text{3-chlorobenzoyl chloride} + \text{1-phenylethylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzoyl chloride+1-phenylethylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenylethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

Scientific Research Applications

3-chloro-N-(1-phenylethyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-phenylethyl)benzamide is not well-documented. like other benzamide derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved would depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-phenylethyl)benzamide
  • 4-chloro-N-(1-phenylethyl)benzamide
  • 3-chloro-N-phenethyl-benzamide

Uniqueness

3-chloro-N-(1-phenylethyl)benzamide is unique due to the specific positioning of the chlorine atom and the phenylethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .

Properties

IUPAC Name

3-chloro-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMRKSWBHLXSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220306-62-7
Record name 3-CHLORO-N-(1-PHENYLETHYL)BENZAMIDE
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